5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 4-(Propan-2-yl)benzoic acid hydrazide with carbon disulfide under basic conditions to form the corresponding oxadiazole-thiol derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Cyclization: Acidic or basic catalysts are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions include disulfides, substituted oxadiazoles, and various heterocyclic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A closely related compound with similar biological activities.
1,2,4-Oxadiazole: Another isomer with distinct chemical properties and applications.
Thiadiazole: Contains sulfur in the ring structure, offering different reactivity and biological effects.
Uniqueness
5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)8-3-5-9(6-4-8)10-12-13-11(15)14-10/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJYSLYRXZFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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